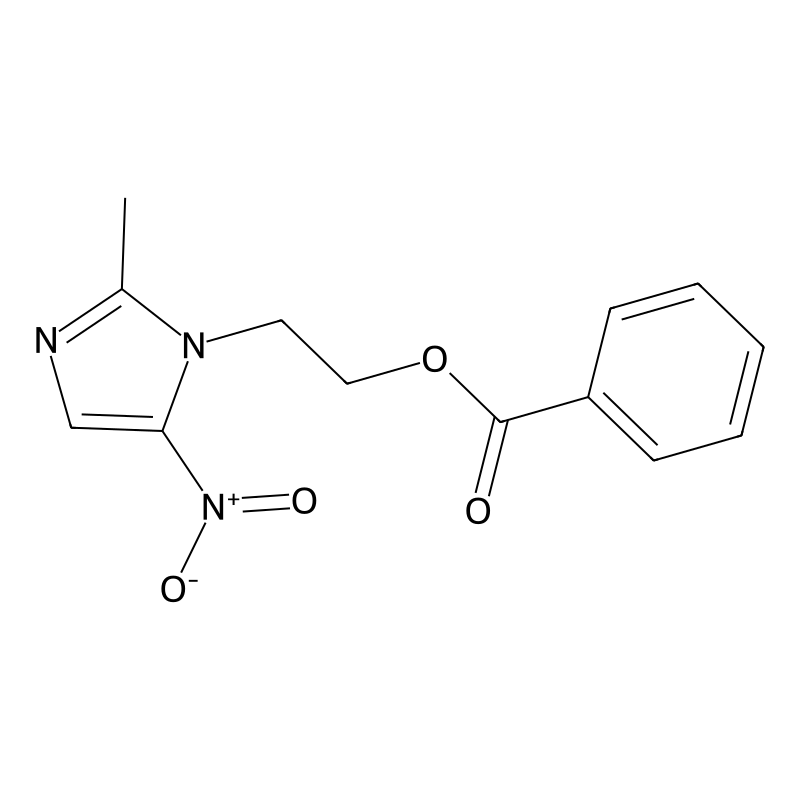

Metronidazole Benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metronidazole Benzoate (CAS: 13182-89-3) is the benzoate ester of the nitroimidazole antimicrobial agent, metronidazole. It functions as a prodrug, designed primarily to overcome the pronounced bitter and metallic taste of the parent compound, which is a significant barrier to patient compliance in oral formulations. This esterification drastically reduces aqueous solubility, a key mechanism for its taste-masking effect, making it a critical component for developing palatable oral suspensions, particularly for pediatric and veterinary use where taste is a primary procurement driver. In vivo, it is hydrolyzed by esterases, releasing the therapeutically active metronidazole.

References

- [1] Mathew, M., Das Gupta, V., & Bethea, C. (1994). Stability of metronidazole benzoate in suspensions. Journal of clinical pharmacy and therapeutics, 19(1), 31–34.

- [2] McGill, J. E., & Gower, L. (2009). Single-dose pharmacokinetics and genotoxicity of metronidazole in cats. Journal of veterinary pharmacology and therapeutics, 32(1), 89–96.

- [3] McElhiney, L. F. (2021). Case Report: The Quest for a Palatable Compounded Metronidazole (Base) Suspension. International journal of pharmaceutical compounding, 25(1), 24–28.

- [5] McGillveray, I.J., et al. (1978). A comparison of the pharmacokinetics of metronidazole in man after oral administration of single doses of benzoylmetronidazole and metronidazole. British Journal of Clinical Pharmacology, 6(5), 423-429.

- [6] Patsnap Synapse. (2024). What is the mechanism of Metronidazole Benzoate?

- [7] PetScript Pharmacy. (2025). No More Bitter Medicine: Why Metronidazole Benzoate Oral Suspension is a GI Game-Changer.

- [8] Jokipii, A. M., & Jokipii, L. (1977). Absorption and excretion of metronidazole after administration of metronidazole benzoate mixture. Scandinavian journal of infectious diseases, 9(4), 309–312.

- [9] Gee, M. G., et al. (2019). Oral formulations of metronidazole and methods of treating an infection using same. Patent WO2019140516A1.

Direct substitution of Metronidazole Benzoate with the parent drug, Metronidazole, is operationally unfeasible for liquid oral dosage forms. The primary driver for procuring the benzoate ester is its taste-masking property, which stems from its significantly lower water solubility. Formulations attempted with Metronidazole base, even with added sweeteners and flavoring agents, consistently fail to mask its intense bitter, metallic taste, leading to poor patient compliance and refusal of medication, especially in pediatric and veterinary populations. Procuring the benzoate form is therefore a deliberate choice to enable the successful formulation of palatable suspensions, a goal that cannot be achieved by simply substituting with the more soluble and intensely bitter parent compound.

References

- [1] Gee, M. G., et al. (2019). Oral formulations of metronidazole and methods of treating an infection using same. Patent WO2019140516A1.

- [2] PetScript Pharmacy. (2025). No More Bitter Medicine: Why Metronidazole Benzoate Oral Suspension is a GI Game-Changer.

- [3] McElhiney, L. F. (2021). Case Report: The Quest for a Palatable Compounded Metronidazole (Base) Suspension. International journal of pharmaceutical compounding, 25(1), 24–28.

- [4] Researchers Identify Need for Palatable Compounded Metronidazole Suspension. (2021). Pharmacy Times.

Dramatically Reduced Aqueous Solubility for Effective Taste-Masking

Metronidazole Benzoate exhibits a water solubility of approximately 0.1 mg/mL at 25°C, which is 100 times lower than that of its parent compound, Metronidazole (10 mg/mL). This significantly reduced solubility is the primary physical-chemical mechanism behind its effectiveness in taste-masking for oral suspensions, as less of the compound dissolves in saliva to interact with taste receptors.

| Evidence Dimension | Solubility in Water at 25°C |

| Target Compound Data | ~0.1 mg/mL |

| Comparator Or Baseline | Metronidazole (Parent Drug): ~10 mg/mL |

| Quantified Difference | 100-fold lower solubility |

| Conditions | Aqueous solution, 25°C |

This 100-fold reduction in solubility is the key procurement driver for creating palatable liquid oral dosage forms, which is not achievable with the highly soluble parent drug.

Altered Pharmacokinetic Profile: Slower Absorption Rate Compared to Metronidazole

As a prodrug, Metronidazole Benzoate must be hydrolyzed to release active Metronidazole. This results in a delayed time to reach maximum plasma concentration (Tmax) compared to the immediate administration of Metronidazole. In a human crossover study, the Tmax for Metronidazole after a 400 mg equivalent dose of Metronidazole Benzoate was 3.2 hours, compared to just 0.8 hours for a 400 mg dose of Metronidazole itself. No unhydrolyzed Metronidazole Benzoate is detected in serum, indicating complete conversion.

| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |

| Target Compound Data | 3.2 hours (from Metronidazole Benzoate) |

| Comparator Or Baseline | Metronidazole: 0.8 hours |

| Quantified Difference | 4x slower time to peak concentration |

| Conditions | Single oral 400 mg equivalent dose in healthy male volunteers. |

The slower absorption profile must be considered in dosing regimen design; while bioavailability is high, the onset of peak therapeutic concentration is delayed compared to the parent drug.

High Stability in Suspension Formulations Under Standard Storage

The chemical stability of Metronidazole Benzoate in compounded suspensions is critical for ensuring consistent dosage and shelf-life. In a study using a commercial vehicle (Ora-Plus), suspensions of Metronidazole Benzoate (16.0 mg/mL) were stable for at least 90 days at room temperature. Another study using the SyrSpend SF system demonstrated that suspensions could be stable for 366 days at ambient temperature (25°C) and 716 days under refrigeration (2°C to 8°C), retaining 90% to 110% of the initial concentration. This stability is essential for both commercial manufacturing and compounding pharmacy workflows.

| Evidence Dimension | Stability in Suspension (Potency Retention >90%) |

| Target Compound Data | ≥ 90 days at room temp (Ora-Plus); 366 days at 25°C (SyrSpend SF) |

| Comparator Or Baseline | Standard pharmaceutical stability requirements |

| Quantified Difference | Demonstrates long-term stability suitable for practical shelf-life. |

| Conditions | Compounded oral suspensions in various commercial vehicles. |

This ensures the compound's suitability for creating stable, ready-to-use liquid formulations with a practical shelf-life, a key consideration for manufacturers and compounding pharmacies.

Formulation of Palatable Pediatric and Geriatric Oral Suspensions

The primary application is in the development of liquid oral dosage forms where patient compliance is compromised by the extreme bitterness of metronidazole. Its 100-fold lower aqueous solubility directly enables effective taste-masking, making it the material of choice for pediatric, geriatric, or any patient population with difficulty swallowing tablets.

Veterinary Compounding for Improved Animal Compliance

Similar to pediatric use, Metronidazole Benzoate is essential for formulating veterinary medicines, particularly for companion animals like cats and dogs that are highly sensitive to bitter tastes. Its use allows for the creation of flavored suspensions that reduce medication refusal, drooling, and spitting, ensuring the animal receives the correct therapeutic dose.

Development of Stable, Ready-to-Use Liquid Formulations

The demonstrated long-term chemical stability of Metronidazole Benzoate in various suspension vehicles makes it suitable for the industrial-scale manufacturing and pharmacy-level compounding of products with a commercially viable shelf-life. This stability ensures product integrity from production through to administration.

References

- [1] Gee, M. G., et al. (2019). Oral formulations of metronidazole and methods of treating an infection using same. Patent WO2019140516A1.

- [2] McElhiney, L. F. (2021). Case Report: The Quest for a Palatable Compounded Metronidazole (Base) Suspension. International journal of pharmaceutical compounding, 25(1), 24–28.

- [3] PetScript Pharmacy. (2025). No More Bitter Medicine: Why Metronidazole Benzoate Oral Suspension is a GI Game-Changer.

- [4] McGill, J. E., & Gower, L. (2009). Single-dose pharmacokinetics and genotoxicity of metronidazole in cats. Journal of veterinary pharmacology and therapeutics, 32(1), 89–96.

- [5] Mathew, M., Das Gupta, V., & Bethea, C. (1994). Stability of metronidazole benzoate in suspensions. Journal of clinical pharmacy and therapeutics, 19(1), 31–34.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 7 of 59 companies with hazard statement code(s):;

H302 (42.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (28.57%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (28.57%): May cause cancer [Danger Carcinogenicity];

H351 (28.57%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (14.29%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

Explore Compound Types